molecular formula C20H21BrClN3O3S B2687068 (5-Bromofuran-2-yl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1327505-45-2

(5-Bromofuran-2-yl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2687068
CAS RN: 1327505-45-2
M. Wt: 498.82
InChI Key: RLCIDIUTUWBDIY-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H21BrClN3O3S and its molecular weight is 498.82. The purity is usually 95%.
BenchChem offers high-quality (5-Bromofuran-2-yl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromofuran-2-yl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Structural Characterization

The synthesis of complex molecules with potential biological activity is a key focus in medicinal chemistry. Patel et al. (2011) demonstrated the synthesis and antimicrobial activity of new pyridine derivatives, highlighting the role of structural elements similar to the specified compound in antimicrobial applications. These compounds were evaluated against a variety of bacteria and fungi, showing variable and modest activity (Patel, Agravat, & Shaikh, 2011). Wujec and Typek (2023) reported the synthesis of a novel compound with a structural motif related to the specified molecule, providing high-resolution mass spectrometry (HRMS), infrared (IR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 NMR (^13C NMR) spectral data to confirm its structure (Wujec & Typek, 2023).

Antimicrobial Activity

The pursuit of new antimicrobial agents to combat resistant strains of bacteria and fungi is critical. Mhaske et al. (2014) synthesized a series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives and screened them for in vitro antibacterial activity. Many compounds exhibited moderate to good activity, indicating the potential of such structures in developing new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Cytotoxicity Testing

In the quest for new cancer therapeutics, the evaluation of cytotoxicity against cancer cell lines is a key step. Nguyễn et al. (2020) synthesized 2-aroylbenzofuran compounds and tested their cytotoxicity on various human cancer cell lines. Some compounds showed promising inhibiting abilities, especially on Hep-G2 cells, suggesting the potential application of benzofuran derivatives in cancer treatment (Nguyễn Tiến Công et al., 2020).

Therapeutic Applications and Enzyme Inhibition

Exploring compounds for therapeutic applications often involves enzyme inhibition studies. Hassan et al. (2018) synthesized multifunctional amides with moderate enzyme inhibitory potentials and mild cytotoxicity. One of the compounds, 2-Furyl(1-piperazinyl)methanone, demonstrated significant activity against acetyl and butyrylcholinesterase enzymes, suggesting its potential use in developing new drugs against Alzheimer's disease (Hassan et al., 2018).

properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3S.ClH/c1-26-15-4-2-14(3-5-15)16-13-28-19(22-16)12-23-8-10-24(11-9-23)20(25)17-6-7-18(21)27-17;/h2-7,13H,8-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCIDIUTUWBDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=C(O4)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromofuran-2-yl)(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

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